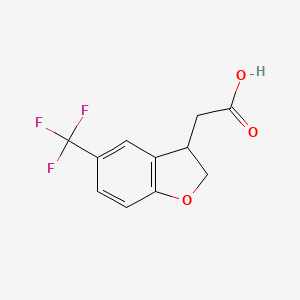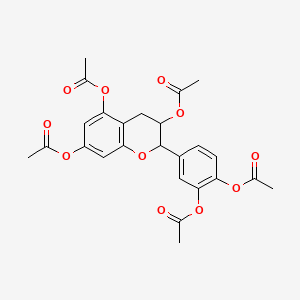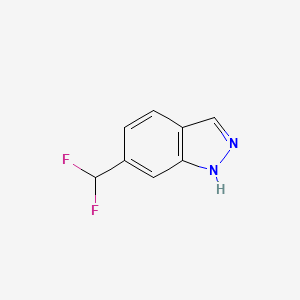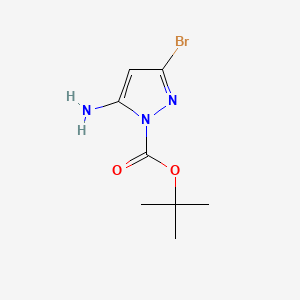
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3(2H)-ピリジンジカルボン酸, 5,6-ジヒドロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-, 1-(1,1-ジメチルエチル) エステルは、有機合成や医薬品研究において重要な用途を持つ化学化合物です。これは、様々な生物活性分子の合成における中間体として、およびクロスカップリング反応における試薬として一般的に使用されます。
準備方法
合成経路および反応条件
1,3(2H)-ピリジンジカルボン酸, 5,6-ジヒドロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-, 1-(1,1-ジメチルエチル) エステルの合成は、通常、特定の条件下での1,2,5,6-テトラヒドロピリジンとボロン酸ピナコールエステルの反応を伴います。 反応は、トルエンなどの有機溶媒中で、パラジウム触媒と炭酸カリウムなどの塩基の存在下で行われます .
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と最適化された反応条件の使用が含まれ、最大収率と純度が保証されます。 反応は、通常、温度と圧力を精密に制御した大型反応器で行われます .
化学反応の分析
反応の種類
1,3(2H)-ピリジンジカルボン酸, 5,6-ジヒドロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-, 1-(1,1-ジメチルエチル) エステルは、以下を含む様々な種類の化学反応を起こします。
酸化: この化合物は、対応するピリジン誘導体を形成するために酸化することができます。
還元: 還元反応は、それを異なる水素化された形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、医薬品や農薬の合成における貴重な中間体である、様々な置換ピリジン誘導体が含まれます .
科学研究アプリケーション
1,3(2H)-ピリジンジカルボン酸, 5,6-ジヒドロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-, 1-(1,1-ジメチルエチル) エステルは、いくつかの科学研究用途を持っています。
化学: 複雑な有機分子の合成において、クロスカップリング反応における試薬として使用されます。
生物学: 酵素阻害剤や受容体リガンドを含む生物活性化合物の合成における中間体として機能します。
医学: 特定の酵素や受容体を標的とする薬の合成、特に医薬品の開発に使用されます。
科学的研究の応用
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
作用機序
1,3(2H)-ピリジンジカルボン酸, 5,6-ジヒドロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-, 1-(1,1-ジメチルエチル) エステルの作用機序は、ボロン酸エステルとしての役割を伴います。ボロン酸エステルは、ジオールや他の求核剤と可逆的な共有結合を形成することが知られており、様々な化学反応において貴重な存在となっています。 化合物の分子標的と経路は、特定の用途と相互作用する分子の性質によって異なります .
類似化合物との比較
類似化合物
- N-Boc-1,2,5,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステル
- 1-Boc-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステル
- tert-ブチル 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-3,6-ジヒドロ-2H-ピリジン-1-カルボン酸エステル
独自性
1,3(2H)-ピリジンジカルボン酸, 5,6-ジヒドロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-, 1-(1,1-ジメチルエチル) エステルは、その特殊な構造により、幅広い化学反応に参加することができます。 ボロン酸エステル基は、クロスカップリング反応において特に価値があり、高い精度で複雑な有機分子の合成を可能にします .
特性
CAS番号 |
916150-51-1 |
|---|---|
分子式 |
C17H28BNO6 |
分子量 |
353.2 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H28BNO6/c1-15(2,3)23-14(22)19-9-8-12(11(10-19)13(20)21)18-24-16(4,5)17(6,7)25-18/h8-10H2,1-7H3,(H,20,21) |
InChIキー |
OHGUNTRWSANICB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)

![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)

![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)


